4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring
Mechanism of Action
Target of Action
Organoboron compounds are often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction . The specific targets of “4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane” would depend on the specific reaction it is used in.
Mode of Action
In general, boronic esters like “this compound” can react with various organic compounds to form new carbon-carbon bonds . This is typically facilitated by a transition metal catalyst.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reaction involving “this compound” and its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane typically involves the hydroboration of allyl phenyl sulfone using a rhodium catalyst. This method is known for its efficiency and mild reaction conditions. The reaction proceeds as follows:
Hydroboration: Allyl phenyl sulfone is treated with a rhodium catalyst in the presence of a boron source, such as pinacolborane. The reaction is carried out under an inert atmosphere, typically at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the hydroboration reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into boron hydrides or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boron hydrides and related compounds.
Substitution: Various substituted boronic esters and boron-containing organic molecules.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: This compound is similar in structure but contains a vinyl group instead of the oxepan-4-ylidenemethyl group.
4,4,5,5-Tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane: Another related compound with a phenylsulfonyl group.
Uniqueness
This structural feature enhances its utility in various chemical transformations and research applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-11-6-5-8-15-9-7-11/h10H,5-9H2,1-4H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDURUUIIAQVAMD-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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